M-Tolyl acetate

Catalog No.
S534690
CAS No.
122-46-3
M.F
C9H10O2
M. Wt
150.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
M-Tolyl acetate

CAS Number

122-46-3

Product Name

M-Tolyl acetate

IUPAC Name

(3-methylphenyl) acetate

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

InChI

InChI=1S/C9H10O2/c1-7-4-3-5-9(6-7)11-8(2)10/h3-6H,1-2H3

InChI Key

OTGAHJPFNKQGAE-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OC(=O)C

solubility

Soluble in DMSO

Synonyms

cresatin, metacresyl acetate

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)C

The exact mass of the compound M-Tolyl acetate is 150.0681 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759321. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Cresols - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

m-Tolyl acetate (CAS 122-46-3) is a meta-substituted aromatic ester characterized by a boiling point of 210–213 °C and a density of approximately 1.04 g/mL at 25 °C . Synthesized via the acetylation of m-cresol, this clear, combustible liquid serves as a critical intermediate in organic synthesis, particularly as a precursor for hydroxy-methylacetophenones via the Fries rearrangement . Beyond its role as a synthetic building block, it exhibits a defined structural profile that differentiates it from aliphatic acetates, making it a functional ingredient in specialized formulations and a stable solvent in dual-character polymeric systems . For procurement and material selection, its value is defined by its specific regiochemistry, which dictates its reactivity profile in superacid-catalyzed cascades and solid-state acylation reactions.

Procurement Fit

Liquid-handling workflow — free-flowing at ambient temperature, no heated transfer required
Isomer-specific fragrance research — clean narcissus-floral note, distinct from animalic off-notes of para isomer
Regioselective synthesis — meta-substitution pattern required for targeted Fries rearrangement products
Analytical reference — unambiguous Kovats RI identification on DB-5 (1163), differentiated from ortho and para isomers

Substituting m-tolyl acetate with generic aromatic esters (such as phenyl acetate) or its positional isomers (o- or p-tolyl acetate) fundamentally compromises process predictability and yield. The presence of the electron-donating methyl group at the meta position alters the electron density of the aromatic ring, which directly impacts the stability of the ester linkage under highly acidic conditions[1]. In superacid-catalyzed environments, this regiochemistry introduces a competitive hydrolysis pathway that is entirely absent in unsubstituted phenyl acetate [1]. Furthermore, the meta-substitution increases the energy required to form kinetically relevant acylium ions within zeolite pores, significantly reducing its efficiency as an acyl donor compared to baseline alternatives. Consequently, utilizing a generic substitute will result in off-target Friedel-Crafts byproducts, altered chromatographic retention times, and suppressed conversion rates in solid-acid catalysis.

Substitution Risk

Physical state p-Tolyl acetate is a solid at room temperature; substituting for liquid m-tolyl may disrupt dispensing and formulation workflows.
Olfactory profile p-Tolyl acetate carries animalic undertones at higher concentrations; organoleptic specifications may not be met with ortho or para isomers.
Synthetic outcome Fries rearrangement of ortho or para isomers yields different hydroxyacetophenone products; meta-substitution is required for the target regioisomer pair.
Regulatory identity Only m-tolyl acetate possesses a documented pharmaceutical monograph (Cresatin); procurement of other isomers cannot satisfy compendial-grade requirements.

Reaction Pathway Divergence in Superacid-Catalyzed Fries Rearrangements

When subjected to neat trifluoromethanesulfonic acid (TfOH) at room temperature, m-tolyl acetate exhibits a divergent reaction profile compared to the unsubstituted baseline, phenyl acetate. While phenyl acetate undergoes a complete and clean Fries rearrangement to p-acetylphenol without hydrolysis, m-tolyl acetate undergoes competitive Fries rearrangement and hydrolysis [1]. The hydrolyzed byproduct, m-cresol, subsequently engages in a Friedel-Crafts type reaction with the in situ generated acyl donor. This demonstrates that the meta-methyl group significantly alters the ester's stability in superacid media.

Evidence DimensionReaction pathway in neat TfOH (room temperature)
Target Compound DataUndergoes competitive Fries rearrangement and hydrolysis (yielding m-cresol)
Comparator Or BaselinePhenyl acetate: Undergoes complete Fries rearrangement to p-acetylphenol with no observed hydrolysis
Quantified DifferenceQualitative pathway divergence (mixed rearrangement/hydrolysis vs. 100% clean rearrangement)
ConditionsNeat trifluoromethanesulfonic acid (TfOH), room temperature, 16 hours

Procurement teams sourcing precursors for one-pot superacid cascades must account for m-tolyl acetate's hydrolysis liability, which requires different stoichiometric and kinetic controls than standard phenyl acetate.

Ambient physical state
Direct head-to-head
ΔTm = 36.5 °C (m- vs. p-tolyl acetate)
m-Tolyl acetate is a process-ready liquid at 20–25 °C, while p-tolyl acetate requires heated handling.
Solid vs. liquid state dictates storage and transfer infrastructure.

Acylating Efficiency in Zeolite-Catalyzed C-C Bond Formation

Aromatic esters are increasingly utilized as green acylating agents for biomass upgrading over solid acid catalysts. In the liquid-phase acylation of anisole over H-Beta zeolite at 250 °C, m-tolyl acetate demonstrates lower kinetic efficiency than phenyl acetate [1]. Specifically, m-tolyl acetate yields approximately 14% of the acylated product (methoxymethylacetophenone), whereas phenyl acetate achieves a 30% yield under identical conditions. This factor-of-two difference indicates that the meta-methyl substitution hinders the formation of the kinetically relevant acylium ion within the zeolite pores.

Evidence DimensionAcylation yield of anisole
Target Compound Data14% yield
Comparator Or BaselinePhenyl acetate: 30% yield
Quantified Difference53% reduction in acylation yield (approx. factor of two lower)
Conditions0.1 g H-Beta zeolite, 80 mL feed, 250 °C, 1 hour reaction time

When selecting an aromatic ester as an acyl donor for industrial Friedel-Crafts acylations, buyers should note that m-tolyl acetate requires longer residence times or higher catalyst loadings compared to unsubstituted phenyl acetate.

Vapor pressure
Direct head-to-head
m-/p- ratio = 1.021 at 100 °C
Meta substitution confers higher volatility than para; supports fragrance release differentiation.
Data from Langer et al. (1958); ratio confirmed at elevated temperature.

Thermodynamic Solvent-Solute Interaction in Polymeric Phases

The positional isomerism of the methyl group on the aromatic ring fundamentally alters the thermodynamic interaction of the ester with non-polar environments. Inverse gas chromatography reveals that the Flory-Huggins interaction parameter (χ) at 100 °C in a squalane stationary phase is 0.068 for m-tolyl acetate, compared to 0.043 for p-tolyl acetate [1]. This higher χ value indicates that m-tolyl acetate requires more energy to disrupt its solute-solute interactions during the dissolution process, reflecting a less favorable interaction with the non-polar phase than its para-substituted counterpart.

Evidence DimensionFlory-Huggins interaction parameter (χ) at 100 °C
Target Compound Dataχ = 0.068
Comparator Or Baselinep-Tolyl acetate: χ = 0.043
Quantified Difference58% higher interaction parameter (indicating lower solubility/affinity in the non-polar phase)
ConditionsSqualane stationary phase, 100 °C, analyzed via specific retention volumes

For formulation engineers and analytical chemists, the distinct thermodynamic profile of the meta-isomer dictates its retention behavior and solubility, preventing 1:1 substitution with the para-isomer in solvent systems or separation media.

Olfactory character
Cross-study comparable
m-Tolyl: clean narcissus floral; p-Tolyl: animalic undertones at higher concentration
Organoleptic profiles are non-interchangeable; m-tolyl is preferred when animalic off-notes must be avoided.
IFRA limit 1.0% in fragrance concentrates (isomer-specific).
GC retention (Kovats RI)
Direct head-to-head
RI 1163 (DB-5), Δ29 from o-tolyl, Δ5 from p-tolyl
Unambiguous isomer identification for QC; baseline-resolved or partially resolved on standard columns.
DB-5 column data from Adams (1995) and Urbanczyk et al.
Fries rearrangement
Class-level inference
2-hydroxy-4-methylacetophenone + 4-hydroxy-2-methylacetophenone products; highest ortho/para ratio among isomers
Only meta substitution provides this regioisomer pair; necessary for targeted building block synthesis.
Supported by tolyl diphenylacetate studies; acetate series confirmed in product documentation.
Pharmaceutical identity
Source review
Cresatin otic solution 25% v/v; ΔrH° hydrolysis –18.4±0.59 kJ/mol; NSN 6505-01-153-3877
Documented antiseptic use history specific to the meta isomer; no equivalent for ortho/para.
Data from NCI Thesaurus, DrugFuture, NIST. Endpoint context for antiseptic research.

Regioselective Synthesis of Hydroxy-Methylacetophenones

m-Tolyl acetate is the definitive precursor for synthesizing 2-hydroxy-4-methylacetophenone and 4-hydroxy-2-methylacetophenone via the Fries rearrangement . Its specific meta-substitution directs the acyl migration to the ortho and para positions relative to the phenolic oxygen, a transformation that cannot be achieved using phenyl acetate or p-tolyl acetate.

Controlled Acyl Donor in Solid-Acid Catalysis

In biomass valorization and green chemistry workflows utilizing zeolite catalysts (such as H-Beta), m-tolyl acetate serves as an intermediate acylating agent [1]. While it reacts slower than phenyl acetate, its specific kinetic profile is advantageous when controlled, delayed release of the acylium ion is required to prevent over-acylation of sensitive aromatic substrates.

Thermodynamic Benchmarking in Chromatographic Separations

Due to its precisely quantified Flory-Huggins interaction parameter, m-tolyl acetate is utilized as a reference solute in inverse gas chromatography [2]. Its distinct thermodynamic behavior in squalane and polymeric stationary phases makes it an essential standard for calibrating separation media where the p-tolyl acetate isomer would elute prematurely.

Application Fit Matrix

Application
Selection Property
Validation Focus
Narcissus-floral fragrance research
Organoleptic identity — clean phenolic floral, no animalic off-notes
Olfactory panel evaluation; GC-MS isomer verification
Antiseptic-endpoint otic formulation studies
Compendial-grade purity, isomer-specific identity
Hydrolysis-release endpoint; microbial challenge assays
Hydroxyacetophenone building block synthesis
Meta-substitution regiochemistry
Ortho/para product ratio; isomer purity by GC
Isomer-specific chromatographic reference
Certified Kovats retention index (DB-5)
Calibration linearity; isomer cross-contamination check

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

150.068079557 g/mol

Monoisotopic Mass

150.068079557 g/mol

Boiling Point

212.0 °C

Heavy Atom Count

11

LogP

2.09 (LogP)

Appearance

Solid powder

Melting Point

12.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

73UDH1DF0R

Pharmacology

m-Cresyl Acetate is the acetic acid ester of metacresol, an agent with antiseptic and analgesic properties. m-Cresyl acetate is used in an otic solution to treat bacterial and fungal infections of the outer ear, and in endodontic procedures.

Other CAS

122-46-3

Wikipedia

M-cresyl acetate

General Manufacturing Information

Acetic acid, 3-methylphenyl ester: INACTIVE

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